molecular formula C13H12O5 B12603362 Methyl 6-(1,3-dioxolan-2-yl)-1-benzofuran-2-carboxylate CAS No. 648915-99-5

Methyl 6-(1,3-dioxolan-2-yl)-1-benzofuran-2-carboxylate

Cat. No.: B12603362
CAS No.: 648915-99-5
M. Wt: 248.23 g/mol
InChI Key: IEORPEZMXMGMHR-UHFFFAOYSA-N
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Description

Methyl 6-(1,3-dioxolan-2-yl)-1-benzofuran-2-carboxylate is an organic compound that features a benzofuran ring substituted with a dioxolane ring and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(1,3-dioxolan-2-yl)-1-benzofuran-2-carboxylate typically involves the acetalization of a carbonyl compound with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring . The benzofuran ring can be synthesized through various methods, including the cyclization of ortho-hydroxyaryl ketones with carboxylic acids or their derivatives . The final step involves esterification to introduce the methyl carboxylate group.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(1,3-dioxolan-2-yl)-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to modify the ester group or the benzofuran ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.

Scientific Research Applications

Methyl 6-(1,3-dioxolan-2-yl)-1-benzofuran-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-(1,3-dioxolan-2-yl)-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The dioxolane ring may also play a role in stabilizing the compound and enhancing its binding affinity to targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-(1,3-dioxolan-2-yl)-1-benzofuran-2-carboxylate is unique due to the combination of the benzofuran and dioxolane rings, which confer specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development.

Properties

CAS No.

648915-99-5

Molecular Formula

C13H12O5

Molecular Weight

248.23 g/mol

IUPAC Name

methyl 6-(1,3-dioxolan-2-yl)-1-benzofuran-2-carboxylate

InChI

InChI=1S/C13H12O5/c1-15-12(14)11-6-8-2-3-9(7-10(8)18-11)13-16-4-5-17-13/h2-3,6-7,13H,4-5H2,1H3

InChI Key

IEORPEZMXMGMHR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(O1)C=C(C=C2)C3OCCO3

Origin of Product

United States

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